Ethyl 2-(2-chloro-4-formylphenoxy)isonicotinate
Overview
Description
Ethyl 2-(2-chloro-4-formylphenoxy)isonicotinate is an organic compound with the molecular formula C₁₅H₁₂ClNO₄ It is a derivative of isonicotinic acid and features a chloro-substituted phenoxy group with a formyl functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chloro-4-formylphenoxy)isonicotinate typically involves the reaction of 2-chloro-4-formylphenol with ethyl isonicotinate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chloro-4-formylphenoxy)isonicotinate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Ethyl 2-(2-chloro-4-carboxyphenoxy)isonicotinate.
Reduction: Ethyl 2-(2-chloro-4-hydroxymethylphenoxy)isonicotinate.
Substitution: Ethyl 2-(2-amino-4-formylphenoxy)isonicotinate.
Scientific Research Applications
Ethyl 2-(2-chloro-4-formylphenoxy)isonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chloro-4-formylphenoxy)isonicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chloro group may also participate in interactions with biological molecules, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Ethyl 2-(2-chloro-4-formylphenoxy)isonicotinate can be compared with other similar compounds, such as:
Ethyl 2-(2-bromo-4-formylphenoxy)isonicotinate: Similar structure but with a bromo group instead of a chloro group.
Ethyl 2-(2-chloro-4-methylphenoxy)isonicotinate: Similar structure but with a methyl group instead of a formyl group.
Ethyl 2-(2-chloro-4-nitrophenoxy)isonicotinate: Similar structure but with a nitro group instead of a formyl group.
These compounds share structural similarities but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-(2-chloro-4-formylphenoxy)pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-2-20-15(19)11-5-6-17-14(8-11)21-13-4-3-10(9-18)7-12(13)16/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REIHDDRTPCHBRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)OC2=C(C=C(C=C2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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